N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a pyridazine core linked via a sulfanyl group to an acetamide moiety substituted with a 2,5-dimethylphenyl group. The pyridazine ring is further functionalized at the 6-position with a 4-fluorophenyl-substituted thiazole ring bearing a methyl group at the 4-position.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-14-4-5-15(2)20(12-14)27-21(30)13-31-22-11-10-19(28-29-22)23-16(3)26-24(32-23)17-6-8-18(25)9-7-17/h4-12H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHYODNCXZCFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dimethylphenylamine, 4-fluorophenylthiazole, and pyridazine derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the aromatic rings or the thiazole group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutions
The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations:
- Heterocyclic Core : The target compound’s pyridazine-thiazole system distinguishes it from triazole- or imidazothiazole-based analogs. Pyridazine’s electron-deficient nature may enhance binding to targets requiring π-π stacking .
- Substituent Effects : The 4-fluorophenyl group (common in ) and methyl groups may improve metabolic stability compared to dichlorophenyl () or furan-containing analogs ().
- Biological Activity : While antiproliferative () and anti-exudative () activities are reported for related compounds, the target’s thiazole-pyridazine scaffold could modulate distinct pathways, such as kinase inhibition or cytokine regulation.
Pharmacological Implications
- Antiproliferative Potential: The hydroxyacetamide derivatives () demonstrate that acetamide-linked heterocycles can inhibit cancer cell proliferation. The target’s thiazole ring, known for kinase inhibition, may enhance efficacy against tyrosine kinase-driven cancers.
- Anti-Exudative Activity : Triazole-furan derivatives () highlight the role of electron-rich heterocycles in reducing inflammation. The target’s fluorophenyl group may offer improved bioavailability over furan-based systems.
- Structural Stability : The dichlorophenyl analog () may face higher metabolic clearance due to lipophilic Cl atoms, whereas the target’s fluorine and methyl groups could optimize pharmacokinetics.
Biological Activity
N-(2,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of both thiazole and pyridazine moieties is significant for its activity against various pathogens.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
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Antimicrobial Activity :
- In vitro studies have demonstrated effective antimicrobial properties against Gram-positive and Gram-negative bacteria. Notably, derivatives of thiazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- The compound's structural components enhance its interaction with microbial targets, leading to disruption of bacterial cell walls or inhibition of essential metabolic pathways.
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Anticancer Properties :
- The thiazole ring is crucial for cytotoxic activity against cancer cell lines. For instance, modifications in the phenyl ring have been linked to increased potency in inhibiting tumor cell proliferation .
- Studies report that similar compounds with thiazole derivatives exhibit significant growth inhibition in various cancer cell lines, suggesting potential as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of related compounds, which can provide insights into the potential applications of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its structure allows for interaction with microbial membranes, leading to increased permeability and eventual cell lysis.
- Signal Transduction Interference : It may interfere with signaling pathways critical for cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
